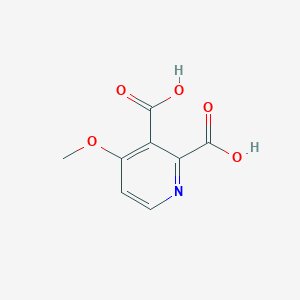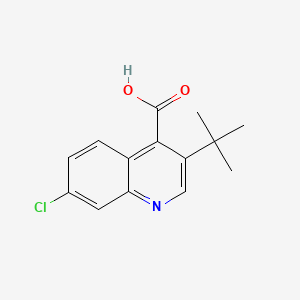
3-Tert-butyl-7-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid typically involves the reaction of 7-chloroquinoline-4-carboxylic acid with tert-butyl groups under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as potassium carbonate, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-carboxylic acid with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
3-Tert-butyl-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
7-Chloroquinoline-4-carboxylic acid: Lacks the tert-butyl group but shares the quinoline core structure.
3-Tert-butylquinoline-4-carboxylic acid: Similar structure but without the chloro substituent.
Quinoline-4-carboxylic acid: The parent compound without tert-butyl or chloro groups.
Uniqueness: 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both tert-butyl and chloro groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
3-tert-butyl-7-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)10-7-16-11-6-8(15)4-5-9(11)12(10)13(17)18/h4-7H,1-3H3,(H,17,18) |
InChIキー |
HVANZPIZOMXSLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C2C=C(C=CC2=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


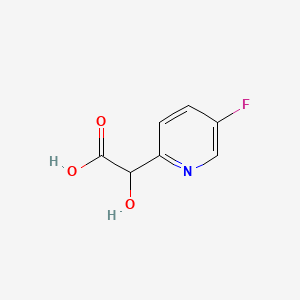
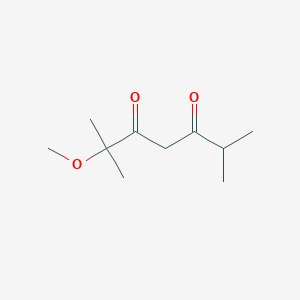
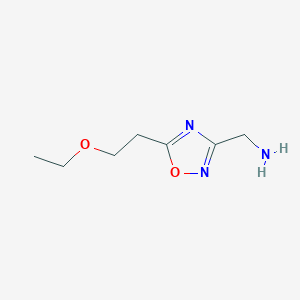
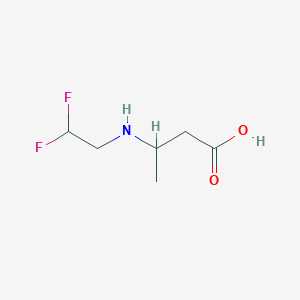

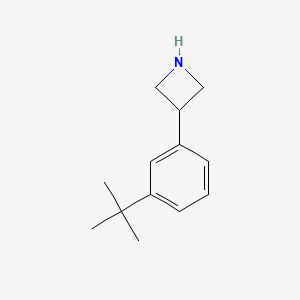
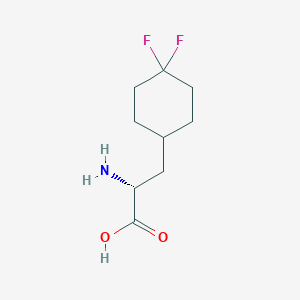


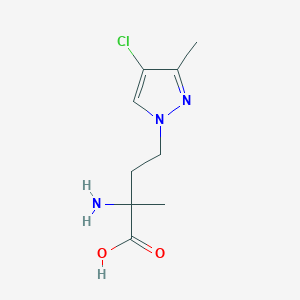

![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
